molecular formula C20H22N4O2 B11705976 Adipic bis(benzylidenehydrazide)

Adipic bis(benzylidenehydrazide)

Cat. No.: B11705976
M. Wt: 350.4 g/mol
InChI Key: HCIIKBJMNCAZCI-YHARCJFQSA-N
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Description

Adipic bis(benzylidenehydrazide) is an organic compound with the molecular formula C20H22N4O2 It is a derivative of adipic acid and is characterized by the presence of two benzylidenehydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Adipic bis(benzylidenehydrazide) can be synthesized through a condensation reaction between adipic dihydrazide and benzaldehyde. The reaction typically involves mixing adipic dihydrazide with benzaldehyde in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for adipic bis(benzylidenehydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Adipic bis(benzylidenehydrazide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The benzylidene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of adipic bis(benzylidenehydrazide).

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidenehydrazide compounds.

Scientific Research Applications

Adipic bis(benzylidenehydrazide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a crosslinking agent in biomolecular studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of adipic bis(benzylidenehydrazide) involves its ability to form stable complexes with various substrates. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adipic acid dihydrazide: A simpler derivative of adipic acid with two hydrazide groups.

    Benzylidenehydrazide: A compound with a single benzylidenehydrazide group.

    Adipic bis(2-hydroxybenzylidenehydrazide): A derivative with hydroxyl groups on the benzylidene moieties.

Uniqueness

Adipic bis(benzylidenehydrazide) is unique due to the presence of two benzylidenehydrazide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and as a crosslinking agent in biological studies.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N,N'-bis[(E)-benzylideneamino]hexanediamide

InChI

InChI=1S/C20H22N4O2/c25-19(23-21-15-17-9-3-1-4-10-17)13-7-8-14-20(26)24-22-16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2,(H,23,25)(H,24,26)/b21-15+,22-16+

InChI Key

HCIIKBJMNCAZCI-YHARCJFQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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